molecular formula C19H16N4O4 B5764619 N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide

N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide

Katalognummer B5764619
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: ZEFFPOKPHMOQSV-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as NBQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of AMPA receptor antagonists, which are compounds that block the action of glutamate on AMPA receptors in the brain.

Wirkmechanismus

N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide acts as an antagonist of AMPA receptors, which are glutamate receptors that play a key role in synaptic transmission in the brain. By blocking the action of glutamate on these receptors, N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide reduces the excitability of neurons and can prevent the damage caused by excessive glutamate release.
Biochemical and Physiological Effects
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in epileptic animals, to protect against ischemic brain injury in stroke models, and to prevent the loss of dopaminergic neurons in models of Parkinson's disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively target this receptor subtype. Additionally, N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has a relatively long half-life, which allows for sustained effects in animal models. One limitation of using N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide is its potential for off-target effects, particularly at high doses.

Zukünftige Richtungen

There are several future directions for research on N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in human patients. Additionally, researchers are investigating the potential of combining N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide with other compounds to enhance its neuroprotective effects. Finally, there is interest in exploring the potential of N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide for the treatment of other neurological disorders, such as Huntington's disease and traumatic brain injury.

Synthesemethoden

The synthesis of N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a base to form the Schiff base. This Schiff base is then reacted with 2-hydrazinopropanoic acid to form N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and it is currently being investigated as a potential treatment for human patients.

Eigenschaften

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-quinolin-8-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-13(27-17-6-2-4-15-5-3-11-20-18(15)17)19(24)22-21-12-14-7-9-16(10-8-14)23(25)26/h2-13H,1H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFFPOKPHMOQSV-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.